2-Isopropyl-6-methylbenzonitrile
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Overview
Description
2-Isopropyl-6-methylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methylbenzonitrile typically involves the alkylation of benzonitrile derivatives. One common method is the Friedel-Crafts alkylation, where benzonitrile is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity and selectivity of the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry: 2-Isopropyl-6-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy in treating various medical conditions, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting cellular processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular level .
Comparison with Similar Compounds
- 2-Isopropylbenzonitrile
- 2-Methylbenzonitrile
- 6-Methylbenzonitrile
Comparison: 2-Isopropyl-6-methylbenzonitrile is unique due to the presence of both isopropyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different biological activities and industrial applications due to these unique characteristics .
Properties
CAS No. |
786677-15-4 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-6,8H,1-3H3 |
InChI Key |
BNZIOEMEINSGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)C#N |
Origin of Product |
United States |
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